

# Spectroscopic Analysis of Benzyl N-Boc-4piperidinecarboxylate: A Technical Guide

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Compound of Interest

Benzyl N-Boc-4piperidinecarboxylate

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Introduction: This guide provides a comprehensive overview of the spectroscopic data for **Benzyl N-Boc-4-piperidinecarboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. For clarity, this document pertains to the structure scientifically named tert-butyl 4-(benzyloxycarbonyl)piperidine-1-carboxylate (CAS No: 135470-43-8). The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## **Spectroscopic Data**

The spectroscopic data presented below are compiled from typical values observed for the constituent functional groups in analogous structures. This provides a representative profile for tert-butyl 4-(benzyloxycarbonyl)piperidine-1-carboxylate.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: <sup>1</sup>H NMR Data (Typical, CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.35	Multiplet	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )
~5.12	Singlet	2H	Benzyl (-CH <sub>2</sub> -Ph)
~4.15	Broad Multiplet	2H	Piperidine (-CH <sub>2</sub> -N- Boc, equatorial)
~2.85	Broad Multiplet	2H	Piperidine (-CH <sub>2</sub> -N-Boc, axial)
~2.50	Multiplet	1H	Piperidine (-CH-C=O)
~1.90	Multiplet	2H	Piperidine (-CH <sub>2</sub> -, adjacent to CH)
~1.70	Multiplet	2H	Piperidine (-CH <sub>2</sub> -, adjacent to CH)

| ~1.46 | Singlet | 9H | Boc (-C(CH $_3$ ) $_3$ ) |

Table 2: 13C NMR Data (Typical, CDCl3)



Chemical Shift (δ) ppm	Assignment
~175.0	Ester Carbonyl (C=O)
~154.7	Carbamate Carbonyl (Boc C=O)
~136.2	Aromatic (Quaternary C)
~128.5	Aromatic (CH)
~128.2	Aromatic (CH)
~128.0	Aromatic (CH)
~79.5	Boc Quaternary Carbon (-C(CH₃)₃)
~66.5	Benzyl Carbon (-CH <sub>2</sub> -Ph)
~43.5	Piperidine (-CH <sub>2</sub> -N-Boc)
~41.0	Piperidine (-CH-C=O)
~28.5	Piperidine (-CH <sub>2</sub> -)

 $|\sim 28.4|$  Boc Methyl Carbons  $(-C(CH_3)_3)|$ 

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Table 3: IR Absorption Data (Typical, Thin Film)



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2975	Medium	C-H Stretch (Aliphatic)
~1735	Strong	C=O Stretch (Ester)
~1695	Strong	C=O Stretch (Boc Carbamate)
~1455	Medium	C-H Bend (CH <sub>2</sub> )
~1365	Medium	C-H Bend (t-Butyl)
~1245	Strong	C-O Stretch (Ester/Carbamate)
~1160	Strong	C-O Stretch (Ester/Carbamate)
~750	Medium	Aromatic C-H Bend (Out of Plane)

| ~695 | Medium | Aromatic C-H Bend (Out of Plane) |

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and structural components.

Table 4: Mass Spectrometry Data (Typical, ESI+)

m/z	Ion Type	Assignment
342.16	[M+Na]+	Sodium Adduct of Parent Molecule
320.18	[M+H] <sup>+</sup>	Protonated Parent Molecule
264.12	[M-C <sub>4</sub> H <sub>8</sub> +H] <sup>+</sup>	Loss of isobutylene from Boc group
220.13	[M-Boc+H]+	Loss of Boc group
91.05	[C7H7]+	Tropylium ion (from Benzyl group)



| 57.07 | [C<sub>4</sub>H<sub>9</sub>]<sup>+</sup> | tert-Butyl cation |

# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data described above.

## **NMR Spectroscopy Protocol**

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).[1]
- Filtration: Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube to a depth of about 4-5 cm.[2]
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz (or higher) spectrometer.
   For <sup>1</sup>H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For <sup>13</sup>C NMR, a 45-degree pulse angle and a 2-second relaxation delay over 1024 or more scans are common.
- Data Processing: Process the raw data using appropriate software. The <sup>1</sup>H NMR spectrum is referenced to the residual CHCl<sub>3</sub> signal at 7.26 ppm. The <sup>13</sup>C NMR spectrum is referenced to the CDCl<sub>3</sub> solvent signal at 77.16 ppm.

## **FT-IR Spectroscopy Protocol**

- Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal or KBr plates to subtract atmospheric and instrumental absorptions.[3]
- Sample Preparation (ATR): If the sample is an oil or solid, place a small amount directly onto the ATR crystal and apply pressure to ensure good contact.[3]
- Sample Preparation (Thin Film): For an oil, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates and gently press them together to form a thin film. For a solid, dissolve a few milligrams in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr plate, and allow the solvent to evaporate.[4]



• Data Acquisition: Place the sample in the spectrometer and collect the spectrum, typically scanning from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.[5]

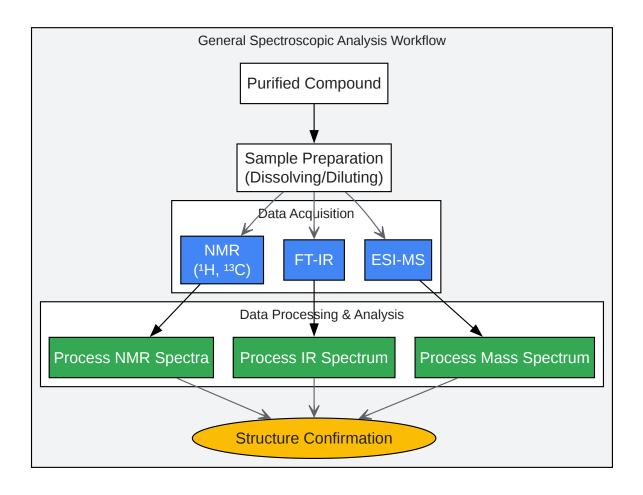
# Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

- Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[6] Dilute this stock solution with the same solvent (often containing 0.1% formic acid to promote ionization) to a final concentration of 1-10 μg/mL.[6][7]
- Instrument Setup: Use a mass spectrometer equipped with an ESI source operating in positive ion mode.[8]
- Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 μL/min.
   [8] Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion [M+H]+, sodium adduct [M+Na]+, and characteristic fragment ions.

# Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural characterization of an organic compound like **Benzyl N-Boc-4-piperidinecarboxylate**.





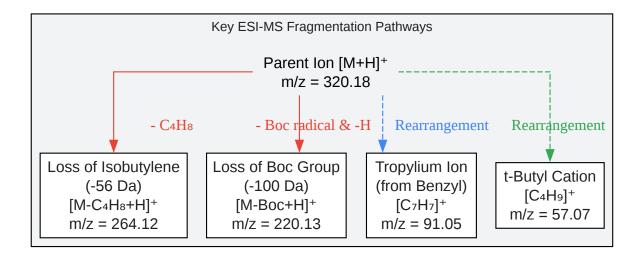
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Caption: A flowchart of the experimental workflow for spectroscopic analysis.

# **Molecular Structure and MS Fragmentation**

This diagram shows the chemical structure and highlights the primary fragmentation pathways observed in Electrospray Ionization Mass Spectrometry.





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Caption: Major fragmentation pathways for **Benzyl N-Boc-4-piperidinecarboxylate**.

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